

# physicochemical properties of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

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## Compound of Interest

Compound Name: (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

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An In-depth Technical Guide on the Physicochemical Properties of **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate**

## Introduction

**(2R,3R)-Dibutyl 2,3-dihydroxysuccinate**, also commonly known as Dibutyl L-(+)-tartrate, is an organic chemical compound. It is the dibutyl ester of L-(+)-tartaric acid. This document provides a comprehensive overview of its physicochemical properties, compiled from various sources to assist researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data for key properties and generalized experimental protocols for their determination.

## Chemical Identity

- IUPAC Name: dibutyl (2R,3R)-2,3-dihydroxybutanedioate[1]
- Synonyms: Dibutyl L-(+)-Tartrate, L-(+)-Tartaric acid di-n-butyl ester, Dibutyl tartrate, (+)-[1][2]
- CAS Number: 87-92-3[1][3]
- Molecular Formula: C<sub>12</sub>H<sub>22</sub>O<sub>6</sub>[1][4]
- Molecular Weight: 262.30 g/mol [1]

- Chemical Structure:

- SMILES: CCCCOC(=O)--INVALID-LINK--OCCCCO">C@@HO[\[1\]](#)
- InChI: InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m1/s1[\[1\]](#)

## Physicochemical Properties

The quantitative physicochemical data for **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate** are summarized in the table below.

Property	Value	Source(s)
Appearance	Clear colourless to yellowish liquid after melting	<a href="#">[3]</a>
Melting Point	20-22 °C	<a href="#">[3]</a>
22 °C	<a href="#">[1]</a>	
Boiling Point	182 °C at 11 mmHg	<a href="#">[3]</a>
Density	1.09 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	167 °C	<a href="#">[3]</a>
Purity	95.0% - 98%	<a href="#">[2]</a> <a href="#">[5]</a>

## Experimental Protocols

Detailed experimental protocols for the characterization of **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate** are not extensively published. However, the following are standard methodologies for determining the key properties listed above.

### Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid.

- Apparatus: Capillary melting point apparatus.
- Procedure:
  - A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
  - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. The melting range is reported. For a pure substance, this range is typically narrow.

## Determination of Boiling Point under Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For substances that may decompose at their atmospheric boiling point, the determination is performed under reduced pressure.

- Apparatus: Short-path distillation apparatus with a vacuum pump, manometer, and heating mantle.
- Procedure:
  - The liquid sample is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.
  - The apparatus is assembled and sealed.
  - The system is evacuated to the desired pressure (e.g., 11 mmHg), which is monitored with a manometer.<sup>[3]</sup>
  - The flask is gently heated.

- The temperature of the vapor that is in equilibrium with the boiling liquid is recorded from a thermometer placed at the vapor outlet. This temperature is the boiling point at that specific pressure.

## Spectroscopic Analysis

Spectroscopic methods are used to elucidate the chemical structure of a compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
  - Typical Protocol ( $^1\text{H}$  NMR):
    - A small amount of the sample (typically 2-5 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
    - The solution is transferred to an NMR tube.
    - The tube is placed in the NMR spectrometer.
    - The  $^1\text{H}$  NMR spectrum is acquired. The chemical shifts ( $\delta$ ), signal integrations, and coupling constants (J) are analyzed to determine the proton environments in the molecule.
  - Note: While a specific spectrum for the (2R,3R) isomer was not found, the  $^1\text{H}$  NMR data for the enantiomeric (-)-dibutyl-D-tartrate (the (2S,3S) isomer) in  $\text{CDCl}_3$  shows characteristic signals at approximately  $\delta$  4.54 (s, 2H, CH-OH),  $\delta$  4.26 (t, 4H, O-CH<sub>2</sub>),  $\delta$  3.50 (br s, 2H, OH),  $\delta$  1.67 (m, 4H, CH<sub>2</sub>),  $\delta$  1.41 (m, 4H, CH<sub>2</sub>), and  $\delta$  0.94 (t, 6H, CH<sub>3</sub>).<sup>[6]</sup> The spectrum for the (2R,3R) isomer is expected to be identical.
- Infrared (IR) Spectroscopy:
  - Principle: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). It is used to identify the functional groups present in a molecule.

- Typical Protocol (Liquid Film):
  - A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
  - The plates are pressed together to form a thin liquid film.
  - The plates are mounted in the spectrometer.
  - The IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H stretch for hydroxyl, C=O stretch for ester).
- Mass Spectrometry (MS):
  - Principle: MS is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.
  - Typical Protocol (Electron Ionization - EI):
    - A small amount of the sample is introduced into the mass spectrometer.
    - The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
    - The resulting ions are accelerated and separated by a mass analyzer.
    - A detector measures the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The molecular ion peak ( $\text{M}^+$ ) corresponds to the molecular weight of the compound.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate**.

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